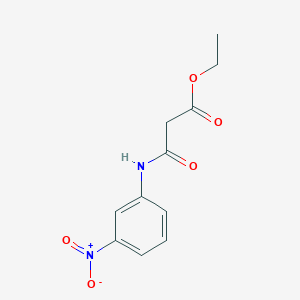

Ethyl 3-(3-nitroanilino)-3-oxopropanoate

Description

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7, EC 257-670-4) is a β-ketoester derivative with a nitro-substituted phenyl ring. Its molecular formula is C₁₁H₁₁NO₅, and it is primarily used as a laboratory chemical for synthesizing pharmaceuticals, agrochemicals, and other nitroaromatic intermediates . The nitro group at the meta position of the phenyl ring enhances its electron-withdrawing properties, influencing reactivity in condensation and cyclization reactions.

Properties

CAS No. |

10390-11-1 |

|---|---|

Molecular Formula |

C11H12N2O5 |

Molecular Weight |

252.22 g/mol |

IUPAC Name |

ethyl 3-(3-nitroanilino)-3-oxopropanoate |

InChI |

InChI=1S/C11H12N2O5/c1-2-18-11(15)7-10(14)12-8-4-3-5-9(6-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,14) |

InChI Key |

VLHNGGKZWWUWKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-nitroanilino)-3-oxopropanoate typically involves the reaction of 3-nitroaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-nitroanilino)-3-oxopropanoate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Ethyl 3-(3-aminoanilino)-3-oxopropanoate.

Substitution: Various substituted anilines.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Ethyl 3-(3-nitroanilino)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-nitroanilino)-3-oxopropanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

- Ethyl 3-(4-Fluorophenyl)-3-oxopropanoate (CAS 105174-97-8): Molecular weight: 210.2 g/mol. Physical properties: Colorless liquid with applications in fluorinated drug intermediates. The electron-withdrawing fluorine substituent increases electrophilicity at the keto position compared to the nitro analog .

- Ethyl 3-(3-Chloro-4-Methoxyphenyl)-3-oxopropanoate (CAS 1192136-17-6): Molecular formula: C₁₂H₁₃ClO₄. Combines chloro and methoxy groups, balancing electron-withdrawing and donating effects. Used in synthesizing heterocyclic compounds .

Alkoxy- and Alkyl-Substituted Derivatives

- Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate: Synthesized via sodium hydride-mediated condensation with diethyl carbonate. The methoxy group at the ortho position sterically hinders reactions compared to the nitro analog .

- Ethyl 3-(3,5-Dimethoxyphenyl)-3-oxopropanoate (MK10): Molecular formula: C₁₃H₁₆O₅. Electron-donating methoxy groups reduce electrophilicity, making it less reactive in nucleophilic additions than nitro-substituted derivatives .

- Ethyl 3-(2-Isopropoxyphenyl)-3-oxopropanoate (CAS 100234-39-7): Bulky isopropoxy group impacts solubility and reaction kinetics in Grignard or alkylation reactions .

Nitro-Substituted Derivatives

- Ethyl 3-(3-Methyl-4-Nitrophenyl)-3-oxopropanoate (CAS 106724-63-4): Molecular formula: C₁₂H₁₃NO₅. Methyl group adjacent to nitro enhances steric effects while maintaining strong electron withdrawal, useful in explosives and dye intermediates .

Modifications on the Propanoate Chain

- Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate: Fluorine on the α-carbon alters keto-enol tautomerism, increasing stability and acidity compared to non-fluorinated analogs .

- Ethyl 2-(Acetylamino)-3-(2,6-Dimethylanilino)-3-oxopropanoate (CAS 1357923-30-8): Incorporates an acetylamino group, enabling peptide-like hydrogen bonding. Applications include enzyme inhibition studies .

Reactivity Trends

- Electrophilicity: Nitro-substituted derivatives (e.g., 3-nitrophenyl) exhibit higher reactivity in nucleophilic additions (e.g., enolate formation) compared to alkoxy-substituted analogs .

- Steric Effects : Bulky substituents (e.g., isopropoxy) reduce reaction rates in cyclization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.